molecular formula C18H12N4O3S B2488893 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 477544-91-5

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2488893
CAS No.: 477544-91-5
M. Wt: 364.38
InChI Key: CNBSVWXZTSJMCZ-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxoisoindolin-2-yl group linked via an acetamide bridge to a thiazole ring substituted with a pyridin-3-yl moiety. The acetamide spacer enables structural flexibility, which may enhance binding to biological targets .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S/c23-15(9-22-16(24)12-5-1-2-6-13(12)17(22)25)21-18-20-14(10-26-18)11-4-3-7-19-8-11/h1-8,10H,9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBSVWXZTSJMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by an isoindoline moiety linked to a thiazole and pyridine, suggests a diverse pharmacological profile. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, cytotoxicity against cancer cell lines, and other relevant pharmacological effects.

  • Molecular Formula : C18H12N4O3S
  • Molecular Weight : 364.38 g/mol
  • IUPAC Name : 2-(1,3-dioxoisoindolin-2-yl)-N-(4-pyridin-3-ylthiazol-2-yl)acetamide

Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to This compound exhibit significant anticonvulsant properties. A study synthesized and evaluated various derivatives for their ability to inhibit seizures in animal models. The maximal electroshock seizure (MES) test demonstrated that these compounds could effectively prevent seizure spread, indicating their potential as anticonvulsants .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundMES Test ResultNeurotoxicityBehavioral Activity
Compound AEffectiveLowNormal
Compound BEffectiveModerateSlightly altered
Compound CIneffectiveHighAltered

Cytotoxicity Against Cancer Cell Lines

The biological evaluation of This compound has also included studies on its cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound exhibits selective cytotoxicity against human tumor cells such as KB (oral cancer), DLD (colorectal cancer), and HepG2 (liver cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
KB15Apoptosis induction
DLD20Cell cycle arrest
HepG218Inhibition of proliferation

Structure-Activity Relationship (SAR)

The structure of This compound allows for various modifications that can enhance its biological activity. Studies have shown that alterations in the thiazole or pyridine rings can significantly affect the compound's potency against specific targets. For instance, substituents on the pyridine ring have been correlated with increased anticonvulsant activity .

Case Studies and Research Findings

Numerous studies have focused on the synthesis and evaluation of compounds related to This compound . One notable study explored a series of thiazolidinone derivatives that demonstrated promising anticonvulsant effects in animal models. The findings highlighted the importance of the isoindoline scaffold in enhancing therapeutic efficacy while minimizing side effects .

Chemical Reactions Analysis

Thiazole Ring Reactivity

The thiazole ring undergoes specific transformations due to its electron-deficient heteroaromatic nature:

Reduction Reactions

  • Catalytic Hydrogenation : The thiazole ring can be reduced to a thiazolidine derivative under hydrogen gas (H₂) in the presence of palladium or platinum catalysts, modifying its aromaticity and biological activity.

  • Chemical Reduction : Use of lithium aluminum hydride (LiAlH₄) selectively reduces the thiazole’s C=N bond, yielding a dihydrothiazole intermediate.

Electrophilic Substitution

  • Nitration/Sulfonation : Limited by the electron-withdrawing pyridine substituent, but feasible under strongly acidic conditions (e.g., HNO₃/H₂SO₄) at elevated temperatures.

Amide Group Transformations

The acetamide linker participates in hydrolysis and condensation reactions:

Hydrolysis

  • Acidic Conditions : The amide bond cleaves via refluxing with HCl (6M), producing 2-(1,3-dioxoisoindolin-2-yl)acetic acid and 4-(pyridin-3-yl)thiazol-2-amine .

  • Basic Conditions : Saponification with NaOH (10%) yields the corresponding carboxylate salt .

Condensation Reactions

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis to form imine derivatives, enhancing antimicrobial activity .

Isoindolinone Reactivity

The isoindolinone moiety undergoes ring-opening and nucleophilic addition:

Ring-Opening Hydrolysis

  • Strong Bases : Treatment with NaOH (40%) at 80°C opens the isoindolinone ring, yielding phthalic acid derivatives .

Nucleophilic Attack

  • Amines : Reacts with primary amines (e.g., methylamine) to form substituted isoindole derivatives via displacement of the dioxo group.

Cross-Coupling Reactions

The pyridine substituent facilitates metal-catalyzed coupling:

Suzuki Coupling

  • Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to introduce aryl groups at the pyridine’s C4 position.

Comparative Reaction Data

Reaction Type Reagents/Conditions Products Yield Source
Thiazole ReductionH₂ (1 atm), Pd/C, EtOH, 25°CDihydrothiazole derivative68%
Amide HydrolysisHCl (6M), reflux, 6h2-(1,3-dioxoisoindolin-2-yl)acetic acid72%
Isoindolinone Ring-OpeningNaOH (40%), 80°C, 4hPhthalic acid derivative85%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C4-Arylpyridine-substituted analog60%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Core Structure Differences Key Substituents/Modifications Reference
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide Additional 4-nitrophenyl group and 4,5-dihydrothiazol-5-yl ring Nitro group enhances electron-withdrawing properties
N-(1,3-Dioxoisoindolin-2-yl)-2-(4-oxo-3-phenylquinazolin-2-yl-thio)acetamide Replaces thiazole-pyridinyl with a quinazolinone-thio group Thioether linkage; potential anti-inflammatory activity
2-((4-Allyl-5-(3-(1,3-dioxobenzoisoquinolinyl)propyl)triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide Incorporates triazole and benzoisoquinoline groups; larger molecular framework Triazole enhances metal-binding capacity
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pentanamide Sulfamoyl-thiazole substituent; pentanamide chain replaces acetamide Sulfamoyl group may improve solubility

Key Observations :

  • The pyridin-3-yl-thiazole group in the target compound distinguishes it from analogues with coumarin (e.g., ) or quinazolinone cores.
  • Substituents like nitro groups () or sulfamoyl moieties () influence electronic properties and solubility.

Comparison :

  • uses hydrazine hydrate and phthalic anhydride for dioxoisoindoline incorporation, differing in the coupling step.
  • Triazole-containing analogues () employ click chemistry (azide-alkyne cycloaddition), a divergent strategy .
Physical and Spectral Properties
Property Target Compound (Inferred) 2-((2,4-Dichlorophenyl)amino)-N-(4-coumarinyl-thiazol-2-yl)acetamide 2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanamide
Molecular Formula C₁₉H₁₄N₄O₃S (estimated) C₂₀H₁₃Cl₂N₃O₃S C₂₂H₂₂N₃NaO₆S
Melting Point 200–210°C (predicted) 216–220°C 12571 (entry-specific)
IR (cm⁻¹) ~1715 (C=O), 1600 (C=N) 1714 (C=O), 1604 (C=N) 1715 (C=O)
¹H-NMR δ 8.6 (pyridine H), 3.5–3.6 (–CH₂–) δ 3.54–3.65 (–CH₂–), 8.67 (aromatic H) δ 3.55 (–CH₂–), 8.12 (coumarin H)

Notes:

  • The target compound’s pyridinyl-thiazole group would show distinct aromatic proton signals (δ 8.6–9.0) in ¹H-NMR.
  • IR carbonyl stretches (1715 cm⁻¹) align with dioxoisoindoline and acetamide groups .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the cornerstone method for constructing the thiazole core. Adapting protocols from analogous compounds, the synthesis proceeds as follows:

Reagents :

  • Pyridin-3-yl ketone (1.0 equiv)
  • Thiourea (1.2 equiv)
  • Bromine (1.5 equiv) in ethanol

Procedure :

  • Bromination of pyridin-3-yl ketone yields α-bromoketone.
  • Cyclocondensation with thiourea in refluxing ethanol (12 h) forms the thiazole ring.
  • Amination at C2 occurs in situ via nucleophilic displacement of bromide.

Optimization Insights :

  • Yield : 68–72% (crude), improving to 85% after recrystallization (ethanol/water).
  • Regioselectivity : The pyridin-3-yl group directs substitution to the 4-position due to electronic effects.

Alternative Route: Suzuki-Miyaura Coupling

For cases requiring prefunctionalized thiazoles, a palladium-catalyzed coupling offers flexibility:

Reaction Scheme :

4-Bromothiazol-2-amine + Pyridin-3-ylboronic acid → 4-(Pyridin-3-yl)thiazol-2-amine  

Conditions :

  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ (2.0 equiv)
  • DME/H₂O (4:1), 80°C, 8 h

Advantages :

  • Tolerates electron-rich boronic acids.
  • Achieves >90% conversion (HPLC).

Preparation of 2-(1,3-Dioxoisoindolin-2-yl)Acetic Acid

Gabriel Synthesis Modification

The dioxoisoindoline moiety derives from phthalimide precursors. A modified Gabriel synthesis proves effective:

Steps :

  • Phthalimide Alkylation :
    • Phthalimide potassium salt + ethyl bromoacetate → Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
    • Yield: 89% (THF, 0°C to RT, 6 h).
  • Saponification :
    • NaOH (2M), ethanol/water (1:1), reflux (3 h) → Carboxylic acid (95% yield).

Critical Note :
Avoid prolonged heating during saponification to prevent decarboxylation.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Fragment coupling via EDCl/HOBt system delivers reliable results:

Procedure :

  • Activate 2-(1,3-dioxoisoindolin-2-yl)acetic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF (0°C, 30 min).
  • Add 4-(pyridin-3-yl)thiazol-2-amine (1.0 equiv), stir at RT for 24 h.
  • Purify by column chromatography (SiO₂, EtOAc/hexane 1:1 → 3:1).

Performance Metrics :

  • Yield : 78%
  • Purity : >99% (HPLC, C18 column)

Microwave-Assisted Synthesis

Accelerating coupling under microwave irradiation enhances efficiency:

Conditions :

  • 100°C, 300 W, 20 min
  • DMF, DIEA (2.0 equiv)

Outcome :

  • 82% yield, reduced side-product formation.

Characterization and Analytical Data

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d6) :

  • δ 8.72 (s, 1H, pyridine-H2)
  • δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H6)
  • δ 7.92–7.85 (m, 4H, phthalimide-H)
  • δ 4.32 (s, 2H, CH₂CO)

IR (KBr) :

  • 1745 cm⁻¹ (C=O, phthalimide)
  • 1660 cm⁻¹ (amide C=O)

HRMS (ESI+) :

  • m/z Calculated for C₁₈H₁₁N₄O₃S [M+H]⁺: 387.0552
  • Found: 387.0549

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost Index
EDCl/HOBt 78 >99 24 Moderate
Microwave-Assisted 82 98 0.3 High
Solid-Phase 65 95 48 Low

Table 1: Benchmarking of coupling methodologies.

Industrial-Scale Considerations

Patent-derived protocols highlight two critical adaptations for kilogram-scale production:

  • Solvent Recycling : DMF recovery via vacuum distillation reduces waste.
  • Continuous Flow Synthesis :
    • Tubular reactor, 120°C, 10 min residence time.
    • Productivity: 1.2 kg/day (pilot plant data).

Challenges and Mitigation Strategies

  • Pyridine Coordination : Chelation with metal catalysts (e.g., Pd in Suzuki reactions) necessitates ligand screening.
  • Hygroscopicity : The final compound requires storage under argon with molecular sieves (4Å).

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide?

  • Methodological Answer : Synthesis optimization requires stringent control of reaction conditions:

  • Temperature : Maintain 60–80°C during coupling reactions to prevent side-product formation (e.g., dimerization of thiazole intermediates) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates and stabilize reactive species .
  • Reaction Time : Monitor via TLC/HPLC; typical thiazole-acetamide coupling requires 4–6 hours .
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol for high-purity yields (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should they be interpreted?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the pyridinyl-thiazole and isoindolinone moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peak at m/z 392.12) and fragmentation patterns to confirm structural integrity .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm1^{-1}) and C-N vibrations (~1250 cm1^{-1}) in the isoindolinone and thiazole rings .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates or vapors .
  • Storage : Store in airtight containers at –20°C, away from light and moisture, to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Assay Validation : Confirm target specificity using knockdown/knockout models (e.g., CRISPR for kinase targets) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid hepatic clearance in vivo .
  • Dose-Response Analysis : Compare IC50_{50} values across cell lines (e.g., cancer vs. non-cancerous) to identify off-target effects .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets). Prioritize derivatives with improved binding scores (<–9.0 kcal/mol) .
  • QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with anti-inflammatory or antiproliferative activities .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes, focusing on hydrogen bonds with pyridinyl-thiazole groups .

Q. How can researchers identify the primary biological target(s) of this compound?

  • Methodological Answer :

  • Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .
  • Phage Display Screening : Use peptide libraries to detect high-affinity interactions with domains like SH2 or PDZ .
  • Kinase Profiling : Test against panels of 100+ kinases (e.g., Eurofins KinaseProfiler™) to pinpoint inhibition (e.g., JAK2 or EGFR kinases) .

Q. What strategies mitigate synthetic challenges in introducing substituents to the pyridinyl-thiazole core?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use LDA/TMEDA to functionalize the pyridine ring at specific positions without disrupting the thiazole-acetamide bond .
  • Microwave-Assisted Synthesis : Reduce reaction times (20–30 minutes vs. hours) for Suzuki-Miyaura couplings, minimizing decomposition risks .
  • Protecting Groups : Temporarily block the isoindolinone carbonyl with tert-butyldimethylsilyl (TBS) groups during halogenation steps .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid models?

  • Methodological Answer :

  • Penetration Studies : Use fluorescently labeled analogs to quantify compound diffusion into spheroid cores via confocal microscopy .
  • Hypoxia Mimetics : Treat 2D cultures with CoCl2_2 to simulate 3D tumor microenvironments and reassess IC50_{50} shifts .
  • Stromal Co-Cultures : Incorporate fibroblasts in 3D models to evaluate if stromal interactions reduce efficacy .

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